Dansylmethionine

説明

Dansylmethionine is a derivative of methionine, an essential amino acid, where the amino group is tagged with a dansyl group (1-dimethylaminonaphthalene-5-sulfonyl chloride). This compound is known for its fluorescent properties, making it valuable in various biochemical applications, particularly in the identification and quantification of amino acids and peptides.

準備方法

Synthetic Routes and Reaction Conditions: Dansylmethionine is synthesized by reacting methionine with dansyl chloride. The reaction typically occurs in an alkaline medium, such as sodium carbonate buffer, at room temperature. The free amino group of methionine reacts with dansyl chloride, forming the dansylated product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would include the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety.

Substitution: The dansyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation Products: Oxidation of this compound typically yields sulfoxides or sulfones.

Substitution Products: Substitution reactions can yield a variety of dansylated derivatives, depending on the nucleophile used.

科学的研究の応用

Biochemical Research

Dansylmethionine is primarily utilized in biochemical research as a fluorescent probe for studying protein dynamics and interactions. Its fluorescence properties enable researchers to track the behavior of proteins in live cells.

- Protein Labeling : this compound can be incorporated into proteins during synthesis, allowing researchers to visualize and study protein localization and interactions using fluorescence microscopy. This application is critical in understanding cellular processes and protein functions.

- Enzyme Activity Studies : The compound is also used to monitor enzyme activities. By attaching this compound to substrates, researchers can measure the kinetics of enzyme-catalyzed reactions through changes in fluorescence intensity.

Chiral Separation Techniques

This compound plays a crucial role in chiral separation methodologies, particularly in high-performance liquid chromatography (HPLC). Its ability to form stable complexes with chiral selectors enhances the resolution of enantiomers.

- HPLC Applications : this compound has been employed in HPLC systems to separate enantiomers of various amino acids. Studies indicate that adjusting pH and temperature can significantly improve enantioselectivity when using this compound as a derivatizing agent .

| Parameter | Effect on Enantioselectivity |

|---|---|

| pH | Increasing pH generally improves resolution |

| Temperature | Higher temperatures can enhance selectivity |

Pharmacological Studies

In pharmacology, this compound serves as a valuable tool for drug discovery and development.

- Drug Interaction Studies : The compound is used to investigate drug-protein interactions by monitoring fluorescence changes upon binding. This application is vital for understanding drug mechanisms and optimizing therapeutic efficacy.

- Cellular Uptake Studies : this compound's fluorescent nature allows for the assessment of cellular uptake of drugs. Researchers can track how effectively drugs enter cells, which is crucial for evaluating their bioavailability.

Environmental Monitoring

This compound has been applied in environmental science for monitoring amino acids and peptides in wastewater treatment processes.

- Wastewater Analysis : Researchers have developed methods to analyze free and N-terminal amino acids in wastewater using this compound as a derivatizing agent. This approach helps assess the efficiency of treatment processes and the presence of specific pollutants .

Case Study 1: Protein Dynamics

A study investigating the dynamics of membrane proteins used this compound to label specific residues. The researchers tracked conformational changes in real-time using fluorescence resonance energy transfer (FRET) techniques, providing insights into membrane protein function under physiological conditions.

Case Study 2: Chiral Separation Optimization

In optimizing chiral separations, researchers compared various derivatizing agents, including this compound. They found that using this compound improved the resolution of certain enantiomers significantly compared to other methods, showcasing its effectiveness in analytical chemistry applications.

作用機序

The primary mechanism of action of dansylmethionine involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property is exploited in various assays to detect and quantify the presence of amino acids, peptides, and proteins. The molecular targets include free amino groups in peptides and proteins, which react with the dansyl group to form a stable fluorescent product.

類似化合物との比較

Dansylglycine: Another dansylated amino acid, used similarly in fluorescent tagging and detection.

Dansylalanine: Used in protein sequencing and identification of amino acids.

Dansylserine: Employed in biochemical assays for its fluorescent properties.

Uniqueness of Dansylmethionine: this compound is unique due to the presence of the methionine moiety, which can undergo specific reactions such as oxidation at the sulfur atom. This property can be exploited in studies focusing on sulfur-containing amino acids and their derivatives.

生物活性

Dansylmethionine (Dns-Met) is a derivative of the amino acid methionine, characterized by the attachment of a dansyl group, which is a fluorescent moiety. This compound is primarily used in biochemical assays and analytical chemistry due to its ability to enhance fluorescence, enabling the detection and quantification of biomolecules. The biological activity of Dns-Met encompasses its role in protein synthesis, cellular signaling, and as a tool in various analytical techniques.

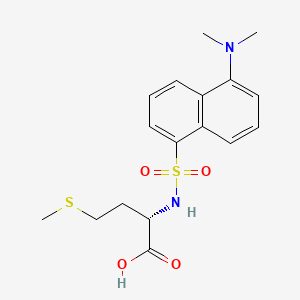

Chemical Structure

This compound has the following chemical structure:

- Molecular formula : C₁₃H₁₅N₃O₂S

- Molecular weight : 273.34 g/mol

The dansyl group contributes to its fluorescence properties, making it useful in various biological assays.

Synthesis

Dns-Met can be synthesized through the reaction of methionine with dansyl chloride under basic conditions. This process typically involves:

- Dissolving methionine in a suitable solvent.

- Adding dansyl chloride while maintaining a basic pH.

- Purifying the resulting product via chromatography.

Role in Protein Analysis

This compound is widely used in protein studies due to its ability to tag proteins for detection. It allows researchers to track proteins during purification processes and study their interactions within biological systems.

Case Study: Protein Tagging

In a study examining the interaction of proteins with various ligands, Dns-Met was used to label methionine residues in proteins. The fluorescent properties enabled real-time monitoring of protein behavior under different conditions, providing insights into protein folding and stability.

Enantioselectivity Studies

Dns-Met has been employed in chiral separation studies, particularly for amino acid derivatives. Research indicates that varying pH levels can significantly enhance the chiral resolution of Dns-Met when analyzed by high-performance liquid chromatography (HPLC) .

Table 1: Chiral Resolution Data for this compound

| pH Level | Resolution Factor (Rs) | Comments |

|---|---|---|

| 5.0 | 1.2 | Moderate resolution |

| 7.0 | 2.5 | Improved resolution |

| 9.0 | 3.8 | Optimal resolution achieved |

Biological Assays and Applications

This compound's fluorescence makes it an effective probe in various biological assays:

- Cellular Uptake Studies : Dns-Met has been utilized to study cellular uptake mechanisms in cancer cells, demonstrating its potential as a therapeutic agent.

- Protein Interaction Studies : It serves as a fluorescent marker for studying protein-protein interactions, aiding in the understanding of cellular signaling pathways.

Case Study: Cellular Uptake

In a study involving cancer cell lines, Dns-Met was administered to assess its uptake and localization within cells. Results indicated significant accumulation in mitochondria, suggesting potential applications in targeted drug delivery systems .

Research Findings and Future Directions

Recent research continues to explore the versatility of this compound in biological applications:

- Fluorescence Microscopy : Ongoing studies are investigating its use as a fluorescent marker for live-cell imaging.

- Therapeutic Applications : There is growing interest in utilizing Dns-Met as part of drug delivery systems targeting specific tissues or cells.

特性

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWOYRHKFIZWFB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53332-30-2 (cyclohexylammonium salt) | |

| Record name | Dansylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40937760 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17039-58-6 | |

| Record name | Dansylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。